molecular formula C10H19O5P B1336146 Triethyl 4-phosphonocrotonate CAS No. 42516-28-9

Triethyl 4-phosphonocrotonate

Cat. No. B1336146
CAS RN: 42516-28-9
M. Wt: 250.23 g/mol
InChI Key: LXLODBXSCRTXFG-BQYQJAHWSA-N
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Description

Triethyl 4-phosphonocrotonate is used as a reactant for iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase, orally bioavailable GPR40 agonist synthesis, preparation of mGlu4R agonists and synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .


Synthesis Analysis

The synthesis of Triethyl 4-phosphonocrotonate involves the use of Compound 15 and triethyl phosphite in toluene at 170°C under specific pressure conditions. The reaction is carried out in a coil for 0.25 hours. The yield of the reaction is 93% .


Molecular Structure Analysis

The molecular formula of Triethyl 4-phosphonocrotonate is C10H19O5P. The InChI representation is InChI=1S/C10H19O5P/c1-4-13-10 (11)8-7-9-16 (12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ . The molecular weight is 250.23 g/mol .


Chemical Reactions Analysis

Triethyl 4-phosphonocrotonate is used as a reactant for various chemical reactions. It is used for iminodipropionic acid as a leaving group for DNA polymerization by HIV-1 reverse transcriptase, orally bioavailable GPR40 agonist synthesis, preparation of mGlu4R agonists and synthesis of fluoroketone inhibitors of group VIA calcium-independent phospholipase A2 .


Physical And Chemical Properties Analysis

Triethyl 4-phosphonocrotonate has a molecular weight of 250.23 g/mol . The density is 1.1±0.1 g/cm^3, the boiling point is 352.9±0.0 °C at 760 mmHg, and the flash point is 167.6±46.3 °C .

Scientific Research Applications

Synthesis of Phosphonocrotonate Derivatives

Triethyl 4-phosphonocrotonate is utilized in the synthesis of α-substituted phosphonates, which are significant in organic synthesis. Solberghe and Markó (2002) demonstrated the monoalkylation of triethyl phosphonocrotonate, leading to the efficient preparation of α-substituted phosphonates. This process is highly regioselective and (E)-selective, making it valuable for creating specific molecular configurations (Solberghe & Markó, 2002).

Arbuzov Rearrangement

Triethyl 4-phosphonocrotonate is also involved in the Arbuzov rearrangement, a chemical reaction important in the field of phosphorus chemistry. Kukhtin et al. (1967) synthesized cis- and trans-3-Phosphonocrotonic triesters by reacting triethyl phosphite with tetrolic acid and 3-chlorocrotonic esters, demonstrating the compound's utility in creating specific isomers (Kukhtin, Samitov, & Kirillova, 1967).

CO2 Capture Studies

In the context of environmental applications, triethyl 4-phosphonocrotonate derivatives have been studied for their role in CO2 capture. Avelar Bonilla et al. (2019) investigated the reaction between aprotic heterocyclic anion ionic liquids, including triethyl(octyl)phosphonium 2-cyanopyrrolide, with CO2 in the presence of water. This research is significant for understanding the potential of such compounds in carbon capture technologies (Avelar Bonilla, Morales-Collazo, & Brennecke, 2019).

Preparation of Benzophenone-Based Retinoid Candidates

In pharmaceutical chemistry, triethyl 3-methylphosphonocrotonate, a derivative of triethyl 4-phosphonocrotonate, has been used in the synthesis of benzophenone-based retinoid candidates. Canney et al. (2007) used Wittig-Homer-Emmons reaction conditions to prepare these candidates, highlighting the compound's relevance in synthesizing potential therapeutic agents (Canney, Sun, Desai, Piao, & Carroll, 2007).

Synthesis of Chromen-4-yl Phosphonate Derivatives

In the field of heterocyclic chemistry, triethyl phosphite, a closely related compound, has been used to synthesize various 2-amino-4H-chromen-4-yl phosphonate derivatives. Murthy et al. (2010)

demonstrated the synthesis of these derivatives using β-cyclodextrin as a catalyst in water, showcasing an environmentally friendly approach (Murthy, Madhav, Reddy, & Nageswar, 2010).

Polyelectrolyte Complex Networks

In materials science, triethyl 4-phosphonocrotonate derivatives have been investigated for their use in polyelectrolyte complex (PEC) networks. Harrison et al. (2020) studied PECs formed from sodium alginate and various phosphonium polymers, including poly[triethyl(4-vinylbenzyl)phosphonium chloride]. Their research provides insights into the use of such networks in drug delivery systems and self-healing materials (Harrison, Salmon, de Bruyn, Ragogna, & Gillies, 2020).

Electrochemical Characterization in Ionic Liquids

Tsunashima, Ono, and Sugiya (2011) explored the physical and electrochemical characteristics of ionic liquids based on quaternary phosphonium cations containing a carbon–carbon double bond. Their study, which includes triethyl(4-pentenyl)phosphonium cations, highlights the potential of these ionic liquids in various applications due to their thermal stability and transport properties (Tsunashima, Ono, & Sugiya, 2011).

Safety And Hazards

Triethyl 4-phosphonocrotonate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Triethyl 4-phosphonocrotonate has been used in the stereoselective preparation of the C1-C19 fragment of the macrolide antibiotic aplyronine A using diastereoselective Nozaki-Hiyama-Kishi coupling reactions . It has also been used in the synthesis of orally bioavailable GPR40 agonists .

properties

IUPAC Name

ethyl (E)-4-diethoxyphosphorylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLODBXSCRTXFG-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl 4-phosphonocrotonate

CAS RN

42516-28-9, 10236-14-3
Record name NSC100748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Triethyl 4-phosphonocrotonate, mixture of isomers
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
LM Werbel, N Headen, EF Elslager - Journal of Medicinal …, 1967 - ACS Publications
… Condensation of substituted benzaldehydes with triethyl 4-phosphonocrotonate afforded … p-ehlorobenzaldehyde and triethyl 4-phosphonocrotonate. Anal. Caled for CnIHClO»: C, 03.32; …
Number of citations: 10 pubs.acs.org
JD Ha, EY Shin, YS Chung, JK Choi - Bulletin of the Korean …, 2003 - koreascience.kr
… Swern oxidation of the alcohols 1a-c and subsequent HornerWadsworth-Emmons olefination of aldehydes using LiOH, triethyl 4-phosphonocrotonate, and 4 A-MS5 furnished the (E,E)-…
Number of citations: 13 koreascience.kr
JM Takacs, MR Jaber, F Clement… - The Journal of Organic …, 1998 - ACS Publications
… For example, treatment of triethyl 4-phosphonocrotonate (1) with LDA (THF,-78 C) followed by the addition of aldehyde 2 and warming to ambient temperature afforded the expected …
Number of citations: 64 pubs.acs.org
AK Ghosh, S Rodriguez - Tetrahedron letters, 2016 - Elsevier
… Horner–Wadsworth–Emmons olefination was carried out by deprotonation of commercially available triethyl-4-phosphonocrotonate with LiHMDS in THF at 0 C followed by addition of …
Number of citations: 7 www.sciencedirect.com
C Yoshida, T Higashi, Y Hachiro, Y Fujita, T Yagi… - Bioorganic & Medicinal …, 2021 - Elsevier
… Wittig reactions of 9d and 9e with ethyl (triphenylphosphoranylidene)acetate gave esters 3h and 3k 23 , respectively, and HWE reaction of 9d with triethyl 4-phosphonocrotonate gave 3i…
Number of citations: 4 www.sciencedirect.com
A Smyrniotou, A Nicolaou, V Magrioti, M Creason… - 2016 - repository-edulll.ekt.gr
… Each aldehyde underwent a Horner – Wadsworth – Emmons reaction with triethyl-4-phosphonocrotonate in the presence of LiOH to produce the corresponding unsaturated ester 2a-f. …
Number of citations: 8 repository-edulll.ekt.gr
A Smyrniotoua, V Constantinou-Kokotou… - 2016 - repository.edulll.gr
… These two protected aldehydes along with commercially available indole-5-carboxaldehyde underwent a Horner – Wadsworth – Emmons reaction with triethyl-4phosphonocrotonate in …
Number of citations: 4 repository.edulll.gr
A Smyrniotou, V Constantinou-Kokotou, G Kokotos - Med. Chem, 2010 - core.ac.uk
… These two protected aldehydes along with commercially available indole-5-carboxaldehyde underwent a Horner – Wadsworth – Emmons reaction with triethyl-4phosphonocrotonate in …
Number of citations: 2 core.ac.uk
Y Suzuki, KI Takao, KI Tadano - Studies in Natural Products Chemistry, 2003 - Elsevier
… of triethyl 4-phosphonocrotonate. Treatment of 30 with triethyl 4-phosphonocrotonate and LiN(… Thus, heating a THF solution of 30 and triethyl 4-phosphonocrotonate in the presence of …
Number of citations: 5 www.sciencedirect.com
G Kokotos, YH Hsu, JE Burke, C Baskakis… - Journal of medicinal …, 2010 - ACS Publications
Group VIA calcium-independent phospholipase A 2 (GVIA iPLA 2 ) has recently emerged as a novel pharmaceutical target. We have now explored the structure−activity relationship …
Number of citations: 99 pubs.acs.org

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